3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL
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Overview
Description
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL is an organic compound with the molecular formula C11H16O2 It is a phenylpropanol derivative, characterized by the presence of a hydroxyethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL typically involves the reaction of 4-(2-hydroxyethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[4-(2-Carboxyethyl)phenyl]propan-1-OL.
Reduction: 3-[4-(2-Hydroxyethyl)phenyl]propane.
Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows the compound to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)phenol: Similar structure but lacks the propanol side chain.
3-Phenylpropan-1-OL: Similar structure but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)benzaldehyde: Precursor in the synthesis of 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL.
Uniqueness
This compound is unique due to the presence of both a hydroxyethyl group and a propanol side chain, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h3-6,12-13H,1-2,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKUGFADBCLUAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649092 |
Source
|
Record name | 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143260-83-7 |
Source
|
Record name | 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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